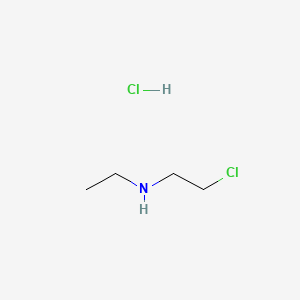

(2-chloroethyl)(ethyl)amine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPQLXDWQPMSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963373 | |

| Record name | 2-Chloro-N-ethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4535-87-9 | |

| Record name | Ethanamine, 2-chloro-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4535-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-ethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethyl)(ethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloroethyl Ethyl Amine Hydrochloride

Direct Synthesis Pathways and Reaction Conditions

Direct synthesis methods are the most common approaches for preparing (2-chloroethyl)(ethyl)amine hydrochloride, typically involving the conversion of an alcohol precursor into the corresponding alkyl chloride.

While less common for this specific molecule's final step, amination reactions are fundamental to creating the precursor, N-ethylethanolamine. These reactions establish the core carbon-nitrogen bonds of the molecule's backbone. The synthesis of amines can be broadly achieved through methods like the reduction of nitriles and amides or the reductive amination of aldehydes and ketones libretexts.org. A plausible, though potentially less efficient, route to the final compound could involve the direct alkylation of ethylamine with a reagent like 1-bromo-2-chloroethane. However, such reactions can be difficult to control, often leading to mixtures of mono- and di-alkylated products.

The most prevalent and industrially significant method for synthesizing chloroethylamine derivatives is the halogenation of a hydroxyethyl precursor. For (2-chloroethyl)(ethyl)amine hydrochloride, the direct precursor is N-ethylethanolamine. This transformation is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being the most widely used reagent. chemicalbook.comenvironmentclearance.nic.ingoogle.com

The general reaction involves treating the corresponding amino alcohol hydrochloride with thionyl chloride. For analogous compounds like bis(2-chloroethyl)amine (B1207034) hydrochloride, the process starts with diethanolamine, which reacts with thionyl chloride to replace the hydroxyl groups with chlorine atoms. chemicalbook.comenvironmentclearance.nic.in Similarly, 2-chloroethylamine (B1212225) hydrochloride is prepared from ethanolamine hydrochloride and thionyl chloride. google.comchemicalbook.com This method is favored due to its efficiency and the high yields often obtained. The reaction with thionyl chloride produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed from the reaction mixture. google.com

A typical procedure involves mixing the precursor, such as N-ethylethanolamine hydrochloride, with a solvent, followed by the controlled addition of thionyl chloride. chemicalbook.com The reaction is exothermic and requires careful temperature management. After the reaction is complete, the product is often isolated by cooling the mixture and collecting the precipitated hydrochloride salt.

Optimizing reaction parameters is crucial for maximizing yield and purity while ensuring a safe and efficient process. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.

Temperature: The reaction temperature for chlorination with thionyl chloride is a critical parameter. For the synthesis of bis(2-chloroethyl)amine hydrochloride, the mixture may be warmed to around 50°C to dissolve the initial solid suspension, followed by refluxing for several hours to drive the reaction to completion. chemicalbook.com Other procedures for similar compounds suggest a temperature range of 20 to 120°C, with a more preferred range of 50 to 70°C. google.com

Solvent: The choice of solvent can significantly impact the reaction. Chlorinated solvents like dichloroethane are commonly used. chemicalbook.com Benzene (B151609) has also been employed as a solvent in similar preparations. chemicalbook.com An alternative approach uses aliphatic carboxylic acids (with 1 to 10 carbon atoms), such as formic acid or acetic acid, in substoichiometric amounts as the solvent or reaction medium. google.com This can create a more fluid reaction mixture and facilitate the reaction in the liquid phase. google.com

Catalyst: While the reaction between an alcohol and thionyl chloride can proceed without a catalyst, additives can be used to enhance the reaction rate. For example, dimethylformamide (DMF) is sometimes used in small quantities during the synthesis of 2-chloroethylamine hydrochloride from its corresponding alcohol. chemicalbook.com In other variations, organic acids or Lewis acids can act as catalysts when using hydrogen chloride gas as the chlorinating agent. google.comgoogle.com

The following table summarizes typical reaction parameters for the synthesis of analogous chloroethylamine hydrochlorides using thionyl chloride.

| Parameter | Value/Condition | Precursor Example | Source |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Diethanolamine | chemicalbook.comenvironmentclearance.nic.in |

| Solvent | Dichloroethane, Benzene, Acetic Acid | Monoethanolamine HCl | chemicalbook.comgoogle.comchemicalbook.com |

| Temperature | 50°C to reflux | Diethanolamine | chemicalbook.com |

| Catalyst | Dimethylformamide (DMF) | Monoethanolamine HCl | chemicalbook.com |

| Reaction Time | 2 to 6 hours | 2-hydroxyethylamine HCl | google.com |

| Yield | Quantitative to 99% | bis(2-chloroethyl)amine HCl | chemicalbook.comgoogle.com |

Alternative Synthetic Routes

Beyond the direct halogenation of amino alcohols, other synthetic strategies can be employed, often starting from different nitrogen-containing precursors.

Alternative routes for producing chloroethylamines have been explored, which can be adapted for N-ethyl derivatives. These methods include:

Ring-opening of Aziridines: The reaction of N-ethylaziridine with hydrogen chloride would lead to the direct formation of (2-chloroethyl)(ethyl)amine. This method is analogous to the aziridine conversion mentioned as a potential route for 2-chloroethylamine hydrochloride. google.com

Reaction with Hydrogen Chloride: Instead of thionyl chloride, industrial byproduct hydrogen chloride can be used as the chlorinating reagent. This process involves reacting the precursor amino alcohol (like N-ethylethanolamine) with HCl gas, often in the presence of a catalyst such as an organic acid or a Lewis acid, at elevated temperatures (120-160°C). google.comgoogle.com This method is presented as a more environmentally friendly alternative as it avoids the generation of sulfur dioxide. google.comgoogle.com

Conversion from other Precursors: Other starting materials mentioned for the synthesis of 2-chloroethylamine hydrochloride include 2-oxazolidinone and imidazoline, which undergo reaction with hydrogen chloride. google.com These routes could potentially be adapted by starting with appropriately N-substituted precursors.

Stereoselective synthesis is a set of methods used to produce a specific stereoisomer of a molecule. This is relevant only when the target molecule contains one or more chiral centers, resulting in the possibility of enantiomers or diastereomers. The molecule (2-chloroethyl)(ethyl)amine hydrochloride does not possess any chiral centers; it is an achiral molecule. Therefore, stereoselective synthesis considerations are not applicable to its preparation.

Green Chemistry Approaches in (2-chloroethyl)(ethyl)amine Hydrochloride Synthesis

The development of synthetic methodologies for (2-chloroethyl)(ethyl)amine hydrochloride and related nitrogen mustards has traditionally involved reagents and conditions that are now considered to be less than ideal from an environmental and safety perspective. The growing emphasis on green chemistry principles has prompted research into more sustainable synthetic routes for these important chemical intermediates. This section explores potential and applied green chemistry approaches relevant to the synthesis of (2-chloroethyl)(ethyl)amine hydrochloride, drawing parallels from the synthesis of structurally similar compounds.

A primary focus of green chemistry is the replacement of hazardous reagents with less toxic and more environmentally benign alternatives. In the conventional synthesis of similar amine hydrochlorides, thionyl chloride is frequently used as the chlorinating agent. chemicalbook.comenvironmentclearance.nic.in However, this process generates sulfur dioxide (SO2) as a byproduct, a gas that contributes to environmental pollution. patsnap.comgoogle.com A greener approach involves the substitution of thionyl chloride with hydrogen chloride (HCl) gas. This method avoids the formation of sulfur dioxide and utilizes a byproduct from other industrial processes, thereby contributing to a circular economy. patsnap.com One patented method for the preparation of tris(2-chloroethyl)amine hydrochloride highlights the use of hydrogen chloride as the chlorination reagent in the presence of a Lewis acid catalyst. patsnap.com This approach not only mitigates the formation of polluting byproducts but also offers a pathway for the utilization of surplus hydrogen chloride.

Another key principle of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. Catalysts can significantly enhance reaction efficiency, reduce energy consumption, and minimize waste generation. In the context of amine synthesis, various catalytic systems are being explored. For instance, the synthesis of primary amine hydrochlorides from alkynes has been demonstrated using transition-metal catalysts. google.com This method boasts high atom economy and avoids complex workup procedures, thereby saving solvents and reducing energy consumption. google.com While not directly applied to (2-chloroethyl)(ethyl)amine hydrochloride, this catalytic strategy represents a promising avenue for future research in developing greener syntheses for this class of compounds.

The choice of solvent is another critical aspect of green chemistry. Many traditional organic syntheses employ volatile organic compounds (VOCs) as solvents, which can have significant environmental and health impacts. A German patent describes a process for producing 2-chloroethylamine hydrochloride where an aliphatic carboxylic acid is used in substoichiometric amounts, acting as a solvent and promoting the reaction. google.com This method is presented as being highly environmentally friendly and cost-effective. google.com The ideal green synthesis would utilize water as a solvent or be performed under solvent-free conditions.

The following interactive data table summarizes research findings on greener synthetic approaches for compounds structurally related to (2-chloroethyl)(ethyl)amine hydrochloride, illustrating the potential for applying these principles to its synthesis.

| Compound | Traditional Reagent | Green Alternative/Approach | Catalyst | Key Advantages |

| Tris(2-chloroethyl)amine hydrochloride | Thionyl chloride | Hydrogen chloride | Lewis acid (e.g., zinc sulfate, aluminum sulfate) | Avoids SO2 byproduct; utilizes industrial byproduct HCl. patsnap.com |

| 2-Chloroethylamine hydrochloride | Thionyl chloride | Thionyl chloride with substoichiometric aliphatic carboxylic acid | - | Environmentally friendly; cost-effective. google.com |

| Primary amine hydrochlorides | Various | - | Transition-metal complex | High atom economy; reduced energy consumption. google.com |

The principles of green chemistry offer a framework for developing safer, more efficient, and environmentally sustainable methods for the synthesis of (2-chloroethyl)(ethyl)amine hydrochloride. By focusing on the replacement of hazardous reagents, the use of catalysis, and the selection of benign solvents, future synthetic strategies can significantly reduce the environmental footprint associated with the production of this important chemical compound. Further research is needed to specifically adapt and optimize these green methodologies for the synthesis of (2-chloroethyl)(ethyl)amine hydrochloride.

Mechanistic Investigations of 2 Chloroethyl Ethyl Amine Hydrochloride Reactivity

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chloroethyl group is the primary site for nucleophilic substitution, which can proceed through either an intramolecular or intermolecular pathway. The intramolecular route is often the precursor to subsequent intermolecular reactions.

Intramolecular Cyclization Pathways (e.g., Aziridinium (B1262131) Ion Formation)

A hallmark reaction of 2-chloroethylamines is their propensity to undergo intramolecular cyclization to form a highly reactive aziridinium ion. researchgate.net In the deprotonated (free amine) form, the nitrogen atom's lone pair of electrons acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This process, an example of neighboring group participation or anchimeric assistance, results in the displacement of the chloride ion and the formation of a strained, three-membered heterocyclic cation known as an aziridinium ion. researchgate.net

This cyclization is a key mechanistic step characteristic of the broader class of compounds known as nitrogen mustards. The formation of this electrophilic aziridinium intermediate is often the rate-determining step for the alkylation reactions that follow. researchgate.net The stability and formation of these ions can be studied, and in some cases, they can be isolated with non-nucleophilic counter-ions like tetrafluoroborate (B81430) or perchlorate. researchgate.net

Table 1: Mechanistic Steps of Aziridinium Ion Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Deprotonation | The (2-chloroethyl)(ethyl)amine hydrochloride salt is neutralized by a base to yield the free secondary amine. | (2-Chloroethyl)(ethyl)amine |

| 2. Intramolecular Attack | The lone pair of electrons on the nitrogen atom performs a nucleophilic attack on the β-carbon of the ethyl chloride group. | Transition State |

| 3. Chloride Displacement | The chloride ion is displaced as a leaving group, leading to the closure of the three-membered ring. | N-ethyl-aziridinium ion |

Intermolecular Alkylation Mechanisms and Substrate Scope

The aziridinium ion formed via intramolecular cyclization is a potent alkylating agent due to the significant ring strain of the three-membered ring. researchgate.net This high reactivity makes it susceptible to attack by a wide range of external nucleophiles. The reaction involves the ring-opening of the aziridinium ion, resulting in the formation of a new covalent bond between the nucleophile and one of the ring's carbon atoms, thereby alkylating the nucleophile. nih.gov

This reactivity allows (2-chloroethyl)(ethyl)amine to act as a bifunctional alkylating agent, a property exploited in various chemical syntheses. The substrate scope is broad, encompassing various nucleophiles. For instance, nitrogen mustards are known to react with biological nucleophiles, which is a key aspect of their mechanism of action in certain contexts. The reaction with water leads to the formation of an amino alcohol, while reactions with other amines, thiols, or even halide ions can introduce different functional groups. nih.govnih.gov

Table 2: Examples of Intermolecular Alkylation Reactions

| Nucleophile (Substrate) | Product Type |

|---|---|

| Water (H₂O) | N-ethyl-N-(2-hydroxyethyl)amine |

| Amines (R-NH₂) | N-ethyl-N'-(substituted)-ethylenediamine derivative |

| Thiols (R-SH) | N-ethyl-N-(2-thioethyl)amine derivative |

Amine-Based Transformations

The secondary amine group in (2-chloroethyl)(ethyl)amine provides a second site of reactivity, allowing for transformations typical of primary and secondary amines, including acid-base reactions, acylation, and further alkylation.

Protonation Equilibria and Salt Formation Dynamics

The nitrogen atom in (2-chloroethyl)(ethyl)amine possesses a lone pair of nonbonding electrons, which confers basic properties upon the molecule. pressbooks.pub In aqueous solution, the amine exists in a pH-dependent equilibrium with its protonated form, the corresponding ammonium (B1175870) ion. researchgate.netwhilesciencesleeps.com The compound is typically supplied as a hydrochloride salt, which is the stable, solid, protonated form. pressbooks.pub

The basicity of an amine can be quantified by the pKa of its conjugate acid (the ammonium ion). youtube.com A higher pKa value for the ammonium ion corresponds to a stronger basicity of the amine. youtube.com For secondary amines, these pKa values are typically around 10.7 to 11.0. This means that in acidic or neutral aqueous solutions (pH < 7), the equilibrium strongly favors the protonated ammonium salt form. pressbooks.pub To generate the more reactive free amine, which is necessary for reactions like intramolecular cyclization or acylation, a base must be added to deprotonate the ammonium ion.

Table 3: Protonation State of (2-Chloroethyl)(ethyl)amine at Different pH Levels

| pH Condition | Dominant Species | Properties |

|---|---|---|

| Acidic (e.g., pH 2) | Protonated (Ammonium Salt) | Water-soluble, non-nucleophilic nitrogen |

| Neutral (pH 7) | Protonated (Ammonium Salt) | Predominantly in salt form pressbooks.pub |

Acylation and Sulfonylation Reactions

As a secondary amine, (2-chloroethyl)(ethyl)amine readily reacts with acylating and sulfonylating agents. These reactions proceed via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk

Acylation: In this reaction, an acetyl group is introduced into the molecule. vedantu.com When treated with an acyl chloride, such as ethanoyl chloride, or an acid anhydride, the nitrogen atom's lone pair attacks the electrophilic carbonyl carbon. This is followed by the elimination of the leaving group (e.g., a chloride ion), resulting in the formation of a stable N,N-disubstituted amide. libretexts.orgvedantu.com A base is typically required to neutralize the HCl byproduct. libretexts.org

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base. expertsmind.comresearchgate.net The nucleophilic nitrogen attacks the electrophilic sulfur atom, displacing the chloride ion to form an N,N-disubstituted sulfonamide. jove.com This reaction is a common method for preparing sulfonamides from secondary amines. expertsmind.comresearchgate.netrsc.org

Table 4: Amine-Based Derivatization Reactions

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Acylation | Acyl Chlorides (R-COCl) / Acid Anhydrides | N,N-disubstituted Amide |

N-Alkylation and N-Derivatization Pathways

The nitrogen atom of the free amine can also act as a nucleophile and react with external alkylating agents, such as alkyl halides. This N-alkylation reaction would lead to the formation of a tertiary amine. If a sufficiently reactive alkylating agent is used, a second alkylation can occur to form a quaternary ammonium salt. This intermolecular N-alkylation pathway competes with the intramolecular cyclization involving the chloroethyl group. The favored pathway depends on the specific reactants and reaction conditions.

Further derivatization is possible through reactions such as the Friedel-Crafts reaction. For example, related N-(2-chloroethyl)imines have been shown to react with arenes like benzene (B151609) or toluene (B28343) in the presence of a Lewis acid catalyst. researchgate.net Subsequent hydrolysis of the imine yields an N-(2-arylethyl)amine, demonstrating a method for attaching aryl groups to the ethyl moiety of the amine, which indirectly constitutes a complex N-derivatization. researchgate.net

Table 5: Potential N-Derivatization Pathways

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine / Quaternary Ammonium Salt |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |

Oxidative and Reductive Transformations

The chemical reactivity of (2-chloroethyl)(ethyl)amine hydrochloride extends to oxidative and reductive transformations, which are crucial in understanding its stability, metabolism, and degradation pathways. These reactions target the tertiary amine and the chloroethyl functional groups.

Oxidation to N-Oxides and Related Species

The tertiary amine functionality in (2-chloroethyl)(ethyl)amine can be oxidized to form the corresponding N-oxide. This transformation is significant as it can alter the molecule's biological activity and chemical properties.

Research into the oxidation of nitrogen mustards, including ethylbis(2-chloroethyl)amine (the free base of the hydrochloride salt), has shown that the choice of oxidizing agent is critical. Tertiary amines are generally susceptible to oxidation by reagents such as peracids or hydrogen peroxide to yield amine oxides. dtic.mil

In a study on the reactions of various nitrogen mustards, it was demonstrated that ethylbis(2-chloroethyl)amine (HN-1) reacts with peracetic acid to form the corresponding N-oxide, N,N-bis(2-chloroethyl)-N-ethylamine oxide. dtic.mil However, attempts to use hydrogen peroxide in methanol (B129727) or acetonitrile (B52724) for the same transformation were unsuccessful. Instead of N-oxidation, these conditions led to a bimolecular nucleophilic substitution, resulting in the formation of a cyclized bis-quaternary ammonium salt. dtic.mil This highlights the influence of the solvent and oxidizing agent on the reaction pathway.

The formation of N-oxides can also occur through exposure to atmospheric oxygen over time, a process that can be mitigated by storing the compound under an inert atmosphere. The general reaction for the oxidation of a tertiary amine to its N-oxide is presented below:

R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O

While specific yield and detailed kinetic data for the N-oxidation of (2-chloroethyl)(ethyl)amine are not extensively reported in publicly accessible literature, the established reactivity with peracetic acid confirms this oxidative pathway. dtic.mil

Reduction of Functional Groups

The reduction of functional groups in (2-chloroethyl)(ethyl)amine hydrochloride is a less documented area of its reactivity compared to its alkylating and hydrolytic properties. The primary functional groups susceptible to reduction are the carbon-chlorine bonds of the chloroethyl groups.

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a known chemical transformation. This process can be facilitated by various reducing agents or catalytic systems. While specific studies detailing the reductive dehalogenation of (2-chloroethyl)(ethyl)amine are scarce, the general principles of this reaction can be applied. Potential reducing agents could include metal hydrides, or catalytic hydrogenation.

(ClCH₂CH₂)₂(C₂H₅)N + 4[H] → (CH₃CH₂)₃N + 2HCl

This transformation would significantly alter the chemical nature of the molecule, removing its alkylating capability which is dependent on the chloroethyl groups. The conditions required to achieve such a reduction without affecting other parts of the molecule would need careful consideration. The high temperatures at which the compound decomposes (above 194°C) suggest that thermal reductive methods may lead to complex product mixtures. nih.gov

Hydrolysis Kinetics and Mechanisms

The hydrolysis of (2-chloroethyl)(ethyl)amine is a critical aspect of its chemical behavior in aqueous environments. This process involves the replacement of the chlorine atoms with hydroxyl groups, leading to the formation of N-ethyl-diethanolamine.

The mechanism of hydrolysis for nitrogen mustards is well-established and proceeds through an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. chemeurope.com This is the rate-determining step. The aziridinium ion is then susceptible to nucleophilic attack by water. This process can occur for both chloroethyl groups.

Kinetic data for the hydrolysis of ethylbis(2-chloroethyl)amine indicates that it is a relatively slow process. The persistence of the compound in aqueous media is an important factor in its environmental fate.

Interactive Data Table: Hydrolysis Half-life of Ethylbis(2-chloroethyl)amine

| Temperature (°C) | pH | Half-life (days) |

| 5 | Not Specified | 12.5 |

This data is for the free base, ethylbis(2-chloroethyl)amine. nih.govechemi.com

The hydrolysis product, N-ethyl-diethanolamine, is a nontoxic compound. echemi.com The slow rate of hydrolysis contributes to the persistence of (2-chloroethyl)(ethyl)amine in the environment. nih.gov

Derivatization Strategies and Applications in Advanced Organic Synthesis Research

Design and Synthesis of Novel (2-Chloroethyl)(ethyl)amine Derivatives

The unique structure of (2-chloroethyl)(ethyl)amine allows for its chemical modification into a wide array of more complex molecules. These derivatization strategies are central to creating novel compounds with specific properties for various research applications.

The presence of the 2-chloroethyl group is a classic structural motif for the synthesis of nitrogen-containing heterocycles. Under basic conditions, (2-chloroethyl)(ethyl)amine can undergo intramolecular cyclization to form a highly reactive N-ethylaziridinium intermediate. This strained, three-membered ring is a potent electrophile that can be readily opened by a variety of nucleophiles, leading to the formation of larger, more stable heterocyclic systems. This strategy is a cornerstone for creating substituted piperazines and other related structures. For instance, the reaction with primary or secondary amines can yield substituted piperazines, which are common scaffolds in medicinal chemistry. Similarly, reaction with bis-nucleophiles can lead to more complex bicyclic systems.

A notable application of analogous 2-chloroalkylamines is in the synthesis of thiazolines. For example, the reaction of 2-chloroethylamine (B1212225) hydrochloride with thiourea (B124793) is a known method for producing 2-aminothiazoline, with cyclization yields reported to be over 70%. This reaction proceeds through the formation of an S-alkylated intermediate, followed by intramolecular cyclization and elimination. A similar pathway can be envisioned for (2-chloroethyl)(ethyl)amine, which would yield N-ethyl substituted aminothiazoline derivatives.

Below is a table outlining potential heterocyclic syntheses using this strategy.

| Reagent | Intermediate | Heterocyclic Product Class |

| Ammonia or Primary Amine | N-ethylaziridinium ion | Substituted Piperazines |

| Thiourea | N-ethylaziridinium ion | N-ethyl-aminothiazolines |

| Sodium Sulfide (Na₂S) | N-ethylaziridinium ion | N-ethyl-thiomorpholine |

The electrophilic nature of the chloroethyl group makes (2-chloroethyl)(ethyl)amine a candidate for the alkylation of biological molecules, including amino acids and peptides. The compound can act as a derivatizing reagent, covalently modifying nucleophilic side chains of amino acid residues. Potential targets for alkylation include the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the ε-amino group of lysine.

This reactivity is analogous to that of nitrogen mustards, which are known to alkylate nucleophilic sites in biomolecules. The reaction involves the nucleophilic attack of the amino acid side chain on the terminal carbon of the chloroethyl group, displacing the chloride ion. Such modifications are utilized in proteomics research to label specific residues for structural or functional studies. The ethyl group on the amine would influence the steric and electronic environment of the reaction, potentially altering its specificity compared to simpler chloroalkylamines.

The table below summarizes potential alkylation reactions with amino acid residues.

| Amino Acid Residue | Nucleophilic Site | Resulting Adduct |

| Cysteine | Thiol (-SH) | S-(2-(ethylamino)ethyl)cysteine |

| Histidine | Imidazole Nitrogen | N-(2-(ethylamino)ethyl)histidine |

| Lysine | Epsilon-amino (-NH₂) | Nε-(2-(ethylamino)ethyl)lysine |

| Methionine | Thioether (-S-CH₃) | S-methyl-S-(2-(ethylamino)ethyl)sulfonium |

(2-Chloroethyl)(ethyl)amine hydrochloride can be used to functionalize polymers and other macromolecular structures, imparting new properties such as charge, reactivity, or chelating ability. This is typically achieved through post-polymerization modification, where a pre-formed polymer with nucleophilic sites is reacted with the chloroalkylamine.

For example, natural polymers rich in hydroxyl or amino groups, such as chitosan (B1678972) or certain starches, can be modified via this route. The nucleophilic groups on the polymer backbone attack the chloroethyl group, forming a stable covalent bond and introducing the N-ethyl-aminoethyl moiety as a side chain. This process can enhance the polymer's solubility in aqueous media, introduce pH-responsive behavior, or provide sites for further chemical conjugation. Similar strategies have been applied to aminate kraft lignin (B12514952) using 2-chloroethylamine hydrochloride to prepare antimicrobial materials. The introduction of tertiary amine groups can also create materials capable of chelating metal ions.

| Substrate Polymer | Reactive Group on Polymer | Resulting Functionality | Potential Application |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Pendant N-ethyl-aminoethyl ether | Metal ion chelation |

| Chitosan | Amino (-NH₂) / Hydroxyl (-OH) | N- or O-alkylated chitosan | Gene delivery, antimicrobial films |

| Starch | Hydroxyl (-OH) | Aminoethyl starch derivative | Flocculants, paper additives |

Role as a Building Block in Complex Molecule Synthesis

Beyond direct derivatization, (2-chloroethyl)(ethyl)amine hydrochloride serves as a crucial starting material or intermediate in the multi-step synthesis of complex organic molecules for pharmaceutical and agrochemical research.

Chloroalkylamines are established intermediates in the pharmaceutical industry. The related compound, bis(2-chloroethyl)amine (B1207034), is a key precursor for several alkylating antineoplastic agents, including cyclophosphamide (B585) and ifosfamide. While not a bis-alkylating agent itself, (2-chloroethyl)(ethyl)amine provides a valuable scaffold for synthesizing a diverse range of pharmaceutical intermediates.

Its structure is particularly suited for the synthesis of piperazine (B1678402) derivatives. For instance, it can be reacted with anilines to produce N-aryl-N'-ethylpiperazines, a common structural motif in active pharmaceutical ingredients (APIs). A general manufacturing process involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine hydrochloride; a similar pathway is applicable for (2-chloroethyl)(ethyl)amine to create analogues. For example, 1-(3-Chlorophenyl) piperazine is synthesized by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine hydrochloride.

| Target Intermediate Class | Synthetic Reaction | Potential Drug Class |

| 1-Aryl-4-ethylpiperazines | Condensation with anilines | Antipsychotics, Antidepressants |

| 1-Benzyl-4-ethylpiperazines | Condensation with benzylamines | Antihistamines, Antiemetics |

| N-ethyl-thiomorpholines | Reaction with sodium sulfide | CNS agents, Anti-inflammatory |

The synthesis of many modern agrochemicals relies on heterocyclic chemistry, and chloroalkylamines are useful intermediates in this field. The reactivity of (2-chloroethyl)(ethyl)amine allows for the construction of various heterocyclic cores found in herbicides, fungicides, and insecticides. For example, the synthesis of substituted thiazoles or triazoles often involves intermediates that can be derived from chloroalkylamines.

The compound can be used to introduce the N-ethyl-aminoethyl side chain into a larger molecule, which can be critical for modulating a compound's biological activity, solubility, and systemic transport within plants. A market analysis for the related compound 2-chloroethyl ethyl ether indicates its use as an intermediate for pesticides, highlighting the importance of the chloroethyl functional group in this sector. The ability to build molecules containing the N-ethyl moiety can be advantageous in creating novel agrochemicals with improved efficacy or different resistance profiles.

| Agrochemical Class | Role of (2-chloroethyl)(ethyl)amine | Example Heterocyclic Core |

| Fungicides | Synthesis of heterocyclic backbone | Thiazole, Morpholine |

| Herbicides | Introduction of an active side-chain | Triazine, Pyrazole |

| Insecticides | Precursor for substituted amine moiety | Neonicotinoid analogues |

The search for catalytic applications of ligands derived from (2-chloroethyl)(ethyl)amine hydrochloride did not yield any relevant results. Consequently, it is not possible to provide an article on this topic that meets the requirements of being based on diverse and authoritative sources. Information on reaction types, metal catalysts used, and the efficiency of such catalytic systems, including yields and stereoselectivities, is not available in the public domain.

Therefore, the requested article, structured around the catalytic applications of (2-chloroethyl)(ethyl)amine hydrochloride-derived ligands, cannot be generated due to the absence of the necessary scientific data.

Table of Compounds Mentioned

Since no specific catalytic applications or derived ligands were identified, a table of related chemical compounds cannot be compiled.

Computational Chemistry and Theoretical Studies of 2 Chloroethyl Ethyl Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing insights into the electronic distribution and energy of molecular systems. For (2-chloroethyl)(ethyl)amine hydrochloride, these calculations can predict its geometry, stability, and electronic properties, which are key determinants of its chemical behavior.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity.

Table 1: Representative Calculated Electronic Properties of a Simple Nitrogen Mustard (Mechlorethamine) in a Gaseous State

| Property | Calculated Value (Hartrees) | Calculated Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | 0.045 | 1.22 |

| HOMO-LUMO Gap | 0.280 | 7.61 |

Note: These values are illustrative and based on general data for similar nitrogen mustards. The exact values for (2-chloroethyl)(ethyl)amine hydrochloride would require specific calculations.

The electronic structure is dominated by the electronegativity of the chlorine and nitrogen atoms, leading to a polarized C-Cl bond. This polarization is a key factor in the subsequent intramolecular cyclization reaction.

(2-Chloroethyl)(ethyl)amine hydrochloride can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity.

The key dihedral angles determining the conformation of (2-chloroethyl)(ethyl)amine hydrochloride are around the C-C and C-N bonds. The relative orientation of the ethyl group and the chloroethyl group will dictate the steric hindrance and the proximity of the nitrogen lone pair to the electrophilic carbon of the chloroethyl group. Computational methods like Density Functional Theory (DFT) can be used to map the potential energy surface and identify the global and local energy minima corresponding to stable conformers. For the reaction to occur, the molecule must adopt a conformation that allows for the intramolecular attack of the nitrogen on the carbon bearing the chlorine atom.

Reaction Pathway Modeling and Transition State Characterization

A central application of computational chemistry in studying nitrogen mustards is the modeling of their reaction pathways, particularly the formation of the aziridinium (B1262131) ion. This intramolecular cyclization is the rate-limiting step in their alkylating action. tandfonline.com

The reaction proceeds via an intramolecular nucleophilic substitution (SNi), where the nitrogen atom acts as the nucleophile and the chlorine atom is the leaving group. Computational models can map the entire reaction coordinate, from the reactant to the product, and identify the transition state—the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction.

Ab initio molecular dynamics simulations have been used to study the activation of nitrogen mustards into aziridinium ions. nih.gov These studies have shown that the reaction is concerted, with neighboring-group participation from the nitrogen atom. The solvent is also found to play a crucial role in stabilizing the transition state and the resulting ions. nih.govtandfonline.com

Table 2: Illustrative Calculated Activation Free Energies for Aziridinium Ion Formation of Different Nitrogen Mustards

| Compound | Activation Free Energy (kcal/mol) |

| Mechlorethamine | 20.4 |

| Phosphoramide Mustard | ~18-20 |

Note: These values are for related nitrogen mustards and serve as an estimation for the reactivity of (2-chloroethyl)(ethyl)amine hydrochloride.

The transition state is characterized by an elongated C-Cl bond and a newly forming N-C bond. The geometry of the transition state is typically a distorted trigonal bipyramidal arrangement around the reacting carbon atom.

Structure-Reactivity Relationship Predictions

Computational studies are invaluable for predicting how changes in molecular structure affect reactivity. For nitrogen mustards, this often involves Quantitative Structure-Activity Relationship (QSAR) studies. While a specific QSAR study for (2-chloroethyl)(ethyl)amine hydrochloride is not available, general principles derived from computational analyses of analogous compounds can be applied.

The reactivity of nitrogen mustards is primarily governed by the nucleophilicity of the nitrogen atom and the electrophilicity of the carbon atom attached to the chlorine. The ethyl group in (2-chloroethyl)(ethyl)amine hydrochloride, being an electron-donating group, is expected to increase the nucleophilicity of the nitrogen atom compared to a simple methyl group, potentially accelerating the formation of the aziridinium ion.

Computational descriptors that can be used to predict reactivity include:

HOMO and LUMO energies: A smaller HOMO-LUMO gap generally indicates higher reactivity. scirp.org

Atomic charges: The partial positive charge on the carbon atom of the chloroethyl group is a good indicator of its electrophilicity.

Global reactivity indices: Parameters like chemical hardness, chemical potential, and electrophilicity index can be calculated to quantify and compare the reactivity of different nitrogen mustards. researchgate.net

By systematically modifying the structure of the parent molecule in silico and calculating these descriptors, it is possible to build models that predict the reactivity of novel analogs. These predictions can guide the synthesis of new compounds with desired reactivity profiles.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloroethyl Ethyl Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For (2-chloroethyl)(ethyl)amine hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence for its covalent framework and connectivity.

The proton (¹H) NMR spectrum of (2-chloroethyl)(ethyl)amine hydrochloride is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Due to the electron-withdrawing effects of the nitrogen and chlorine atoms, the methylene (B1212753) protons adjacent to these heteroatoms are shifted downfield. In the hydrochloride form, the protons on the nitrogen atom are exchangeable and may appear as a broad signal.

The carbon-13 (¹³C) NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. The carbons bonded to the electronegative chlorine and nitrogen atoms will resonate at higher chemical shifts (downfield) compared to the terminal methyl carbon of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2-chloroethyl)(ethyl)amine Hydrochloride

| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃-CH₂- | ~1.3 | Triplet (t) | ~12 |

| 2 | CH₃-CH₂- | ~3.2 | Quartet (q) | ~48 |

| 3 | -CH₂-CH₂-Cl | ~3.5 | Triplet (t) | ~50 |

| 4 | -CH₂-CH₂-Cl | ~3.9 | Triplet (t) | ~40 |

| - | NH₂⁺ | Broad | Singlet (s) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and concentration.

To unequivocally confirm the assignments from 1D NMR and establish the connectivity of the molecule, several two-dimensional (2D) NMR experiments are employed. oup.comchemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For (2-chloroethyl)(ethyl)amine hydrochloride, COSY would show correlations between the protons of the methyl group (position 1) and the adjacent methylene group (position 2) of the ethyl substituent. Similarly, a correlation would be observed between the protons of the two methylene groups in the chloroethyl moiety (positions 3 and 4). chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu This is a highly sensitive technique that would show cross-peaks connecting the ¹H signal of each group with the ¹³C signal of the carbon to which it is attached. For instance, the proton signal at ~1.3 ppm would correlate with the carbon signal at ~12 ppm, confirming their direct bond in the methyl group. columbia.educolumbia.edu

A correlation between the methyl protons (position 1) and the methylene carbon of the ethyl group (position 2).

Correlations from the protons on the methylene groups adjacent to the nitrogen (positions 2 and 3) to the carbons of the neighboring methylene groups (positions 1 and 4, respectively).

Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure, confirming the identity of (2-chloroethyl)(ethyl)amine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For (2-chloroethyl)(ethyl)amine hydrochloride, the analysis would typically be performed on the protonated free amine, [(C₄H₁₀ClN)H]⁺. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. chemicalbook.com

Table 2: Theoretical Exact Mass for the Protonated Molecular Ion of (2-chloroethyl)(ethyl)amine

| Ion Formula | Isotope Composition | Theoretical Exact Mass (m/z) |

| [C₄H₁₁³⁵ClN]⁺ | ¹²C₄¹H₁₁³⁵Cl¹⁴N | 108.0578 |

| [C₄H₁₁³⁷ClN]⁺ | ¹²C₄¹H₁₁³⁷Cl¹⁴N | 110.0548 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For (2-chloroethyl)(ethyl)amine, common fragmentation pathways would include:

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The largest substituent is preferentially lost. This would result in the formation of stable iminium ions.

Loss of a chloroethyl radical (•CH₂CH₂Cl) to form an ion with m/z corresponding to [CH₃CH₂NHCH₂]⁺.

Loss of an ethyl radical (•CH₂CH₃) to form an ion with m/z corresponding to [ClCH₂CH₂NHCH₂]⁺.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.

Cleavage of the C-Cl bond: This would lead to the formation of a fragment ion where the chlorine atom is lost.

The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR and Raman spectra of (2-chloroethyl)(ethyl)amine hydrochloride would be expected to show characteristic bands for the various bonds present in the molecule.

Table 3: Predicted Vibrational Frequencies for (2-chloroethyl)(ethyl)amine Hydrochloride

| Vibrational Mode | Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H stretch | R₂NH₂⁺ | 3200-2800 (broad) | Weak |

| C-H stretch (aliphatic) | -CH₃, -CH₂- | 2980-2850 | Strong |

| N-H bend | R₂NH₂⁺ | 1600-1500 | - |

| C-H bend | -CH₃, -CH₂- | 1470-1370 | Moderate |

| C-N stretch | Aliphatic amine | 1250-1020 | Moderate |

| C-Cl stretch | Chloroalkane | 850-550 | Strong |

The broad absorption in the IR spectrum between 3200 and 2800 cm⁻¹ is characteristic of the N-H stretching vibrations in the ammonium (B1175870) salt. The various C-H stretching and bending vibrations of the ethyl and chloroethyl groups would appear in their typical regions. The C-Cl stretch, expected in the lower frequency "fingerprint" region of the IR spectrum, would be a key indicator for the presence of the chloroalkane functionality. pdx.edu Raman spectroscopy would be particularly useful for observing the C-Cl and C-N stretching modes, which often produce strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules. While a crystal structure for (2-chloroethyl)(ethyl)amine hydrochloride is not publicly available, the analysis of closely related derivatives offers significant insights into the likely solid-state conformation and packing of this compound.

A pertinent example is the crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride, a derivative that shares the core (2-chloroethyl)ammonium moiety. researchgate.net The study of this compound reveals key structural features that can be extrapolated to understand the solid-state characteristics of (2-chloroethyl)(ethyl)amine hydrochloride.

In the solid state, the cation of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride features a protonated nitrogen atom with sp³ hybridization, resulting in a tetrahedral geometry. nih.gov The (2-chloroethyl) group adopts an extended conformation. nih.gov A critical aspect of the crystal packing is the formation of hydrogen bonds between the ammonium group (N-H) and the chloride anions (Cl⁻). researchgate.net These interactions are fundamental in stabilizing the crystal lattice. Specifically, the anions and cations are connected through pairs of N—H⋯Cl hydrogen bonds, which generate a four-centered inversion dimer with an R₄²(8) ring motif. researchgate.netnih.gov

Based on this analysis, it is highly probable that (2-chloroethyl)(ethyl)amine hydrochloride would exhibit similar structural characteristics. The ethyl and 2-chloroethyl substituents on the nitrogen atom would arrange themselves tetrahedrally around the protonated nitrogen. The solid-state structure would be significantly influenced by N—H⋯Cl hydrogen bonds, forming a stable, ordered crystalline lattice. The conformation of the flexible ethyl and 2-chloroethyl chains would be influenced by the packing forces and intermolecular interactions within the crystal.

The crystallographic data for (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride is summarized in the interactive table below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅ClNS⁺·Cl⁻ |

| Formula Weight | 252.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.5717 (10) |

| b (Å) | 11.8058 (17) |

| c (Å) | 16.201 (2) |

| β (°) | 97.374 (3) |

| Volume (ų) | 1246.5 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.344 |

Analytical Methodologies for the Characterization and Purity Assessment of 2 Chloroethyl Ethyl Amine Hydrochloride in Research

Chromatographic Techniques

Chromatography is a cornerstone for separating and quantifying (2-chloroethyl)(ethyl)amine hydrochloride and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

HPLC is a powerful technique for determining the purity and identifying non-volatile or thermally unstable impurities in (2-chloroethyl)(ethyl)amine hydrochloride. The method separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

A specific HPLC method for the related compound, 2-chloroethylamine (B1212225) hydrochloride, has been detailed, which can be adapted for (2-chloroethyl)(ethyl)amine hydrochloride. google.com This method is designed to detect the content, purity, and impurity levels. google.com The chromatographic conditions involve a High-Performance Liquid Chromatograph equipped with an ultraviolet (UV) detector. google.com Key parameters for such an analysis are outlined in the table below. google.com

Table 1: Illustrative HPLC Conditions for Amine Hydrochloride Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10mM K₂HPO₄ Aqueous solution (pH 8.0) |

| Mobile Phase B | Acetonitrile (B52724) (CH₃CN) |

| Elution Mode | Isocratic (e.g., Mobile Phase A:B ratio of 40:60) |

| Detection Wavelength | 195 nm |

| Column Temperature | 30 °C |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| Diluent | Water |

This data is based on a method developed for 2-chloroethylamine hydrochloride and serves as a representative example. google.com

Method validation for HPLC analysis is crucial and typically includes assessing linearity, accuracy, precision, and specificity. For instance, a linear relationship between the peak area and concentration is established to quantify the compound accurately. A reported method for a similar compound demonstrated excellent linearity with a correlation coefficient (r²) of 0.9997. google.com Accuracy is often determined through recovery studies, with acceptable recovery rates typically falling between 98.0% and 102.0%. google.com For impurity profiling, reference standards of potential impurities are used to determine their retention times and response factors. google.com

Gas Chromatography is particularly suited for the analysis of volatile and thermally stable compounds. It is frequently used to assess the purity of (2-chloroethyl)(ethyl)amine hydrochloride and to quantify any volatile organic impurities that may be present from the synthesis process. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column.

Published methods for the analysis of 2-chloroethylamine hydrochloride have demonstrated GC purity assessments as high as 99.5%. google.com A common setup for this analysis utilizes a flame ionization detector (FID), which is sensitive to organic compounds. google.com

Table 2: Typical GC Parameters for Amine Hydrochloride Purity Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | SE-54 |

| Detector | Flame Ionization Detector (FID) |

| Column Temperature | 50 °C |

| Detector Temperature | 250 °C |

| Vaporization Chamber Temp. | 250 °C |

| Carrier Gas (N₂) | 30 mL/min |

| Hydrogen Gas Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Injection Volume | 1 µL |

This data is based on a method developed for 2-chloroethylamine hydrochloride and serves as a representative example. google.com

For certain volatile amines like 2-chloroethylamine, derivatization may be employed to improve chromatographic behavior and detection limits. taylorfrancis.com This involves reacting the analyte with a reagent to form a more volatile or detectable derivative before GC analysis. taylorfrancis.com

Spectrophotometric Methods

While less common for routine purity analysis compared to chromatography, spectrophotometric methods can be developed for the quantification of (2-chloroethyl)(ethyl)amine hydrochloride. These methods are often based on the formation of a colored complex that can be measured using a UV-Visible spectrophotometer.

For related nitrogen mustards, such as tris(2-chloroethyl)amine, extraction-spectrophotometric procedures have been developed. nih.govresearchgate.net These methods rely on the formation of ion-pair complexes between the cationic form of the amine and an anionic acid dye (e.g., phthaleins or sulfonephthaleins). nih.govresearchgate.netresearchgate.net The resulting colored complex is extracted into an organic solvent like chloroform, and its absorbance is measured at a specific wavelength. nih.govresearchgate.net The intensity of the color is proportional to the concentration of the amine. While specific methods for (2-chloroethyl)(ethyl)amine hydrochloride are not widely published, this principle represents a potential analytical approach.

Titrimetric Methods for Hydrochloride Content

Titrimetric methods, specifically acid-base titrations, are a classical and reliable way to determine the hydrochloride content of the amine salt. This analysis quantifies the amount of hydrochloric acid combined with the amine base, providing a measure of the salt's stoichiometry and purity.

The procedure typically involves dissolving a precisely weighed sample of (2-chloroethyl)(ethyl)amine hydrochloride in a suitable solvent, such as water or ethanol. The solution is then titrated with a standardized solution of a strong base, like sodium hydroxide (B78521) (NaOH). dss.go.th The endpoint of the titration, where all the hydrochloride has been neutralized, can be determined using a colorimetric indicator (e.g., methyl red or phenolphthalein) or by monitoring the pH change with a potentiometric sensor. dss.go.thgoogle.com

The reaction is as follows: [C₂H₅NH(CH₂CH₂Cl)]⁺Cl⁻ + NaOH → C₂H₅N(CH₂CH₂Cl) + NaCl + H₂O

By knowing the volume and concentration of the NaOH titrant required to reach the equivalence point, the molar amount of hydrochloride in the original sample can be calculated, thus providing a quantitative assessment of the amine hydrochloride content. google.com

Development of Reference Standards

The development and use of well-characterized reference standards are essential for the validation of analytical methods and for ensuring the accuracy and reliability of results. A reference standard for (2-chloroethyl)(ethyl)amine hydrochloride serves as a benchmark against which production batches can be compared.

The development process for a reference standard involves:

Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree using techniques like recrystallization or chromatography.

Comprehensive Characterization: The identity and structure of the compound are unequivocally confirmed using a combination of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assignment: The purity of the reference standard is determined using high-resolution quantitative methods, primarily HPLC and GC. lgcstandards.com Purity values are often assigned on a mass balance basis, accounting for chromatographic purity, water content (by Karl Fischer titration), residual solvents (by GC), and non-volatile residues.

Commercial suppliers of chemical standards, such as LGC Standards and Sigma-Aldrich, provide certified reference materials for analogous compounds like Bis(2-chloroethyl)amine (B1207034) Hydrochloride. lgcstandards.comoup.com These standards are critical for method development, validation, and routine quality control, ensuring that analytical measurements are accurate and traceable. oup.com

Environmental Transformation and Degradation Pathways of 2 Chloroethyl Ethyl Amine Hydrochloride in Research Settings

Hydrolytic Degradation Studies in Aqueous Environments

Hydrolysis is a primary degradation pathway for nitrogen mustards in aqueous environments. The reactivity of the chloroethyl groups makes these compounds susceptible to reaction with water, leading to the formation of less toxic alcohol derivatives.

The rate of hydrolysis of nitrogen mustards is significantly influenced by the pH of the aqueous solution. Generally, the hydrolysis of these compounds is accelerated under alkaline conditions. For the free base form, ethylbis(2-chloroethyl)amine, a hydrolysis half-life of 12.5 days at 5°C has been reported, although the pH for this measurement was not specified.

Table 1: Hydrolysis Data for Ethylbis(2-chloroethyl)amine

| Compound | Temperature (°C) | Half-life (days) | pH |

| Ethylbis(2-chloroethyl)amine | 5 | 12.5 | Not Specified |

Note: This data is for the free base and not the hydrochloride salt. The pH was not specified in the original source.

The hydrolysis of nitrogen mustards typically involves the nucleophilic substitution of the chlorine atoms with hydroxyl groups from water. For ethylbis(2-chloroethyl)amine, the expected hydrolysis product is N-ethyldiethanolamine. nih.gov This transformation significantly reduces the toxicity of the parent compound.

However, some research suggests that the degradation pathways can be more complex. One study indicated that in certain decontamination solutions, N-ethyldiethanolamine (EDEA) was not the major degradation product of its corresponding nitrogen mustard, implying that other reaction pathways may also occur. nih.gov Further research is needed to fully characterize the hydrolysis products of (2-chloroethyl)(ethyl)amine hydrochloride under various environmental conditions.

Biotransformation and Biodegradation Potential

The potential for microorganisms to degrade (2-chloroethyl)(ethyl)amine hydrochloride is an important aspect of its environmental fate. While direct studies on the biodegradation of this specific compound are limited, information on the biodegradability of related compounds, such as alkylamines and the expected hydrolysis product, provides valuable insights.

The hydrolysis product, N-ethyldiethanolamine, is structurally similar to diethanolamine, which has been shown to be readily biodegradable. santos.com This suggests that once hydrolysis occurs, the resulting diol is likely to be mineralized by microorganisms in the environment.

Furthermore, broader studies on the biodegradation of long-chain alkylamines have identified pathways involving oxidative deamination. oup.comresearchgate.netnih.gov Microorganisms, such as Pseudomonas species, can utilize alkylamines as a source of carbon and nitrogen. oup.comresearchgate.netnih.gov The degradation is proposed to proceed via an initial cleavage of the carbon-nitrogen bond to form an aldehyde, which is then oxidized to a carboxylic acid and subsequently enters into common metabolic pathways like beta-oxidation. researchgate.net While (2-chloroethyl)(ethyl)amine hydrochloride is a short-chain, chlorinated amine, the existence of microbial pathways for the degradation of the amine functional group suggests a potential for biotransformation. A safety data sheet for a similar compound, bis(2-chloroethyl)amine (B1207034) hydrochloride, states that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, which may imply some level of biodegradability. europa.eu

Q & A

Q. What are the standard laboratory synthesis protocols for (2-chloroethyl)(ethyl)amine hydrochloride?

The compound is typically synthesized by reacting 2-chloroethanol with ethylamine in an acidic environment. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the ethylamine group. Purification involves recrystallization from ethanol or methanol to obtain the hydrochloride salt. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to minimize side reactions like hydrolysis .

| Reagent | Role | Conditions |

|---|---|---|

| 2-Chloroethanol | Alkylating agent | Acidic pH, 40–60°C |

| Ethylamine | Nucleophile | Anhydrous solvent (e.g., THF) |

| HCl | Salt formation | Post-reaction quench |

Q. How can researchers characterize the purity of (2-chloroethyl)(ethyl)amine hydrochloride?

Common methods include:

- Titrimetry : Argentometric titration for chloride content, with a precision of ±1% .

- 1H NMR : Quantitative analysis using internal standards (e.g., ethyl paraben) to assess proton environments and detect impurities .

- Atomic Absorption Spectroscopy (AAS) : Measures chloride ion concentration with sensitivity down to 0.1 ppm .

Discrepancies between methods may arise due to hygroscopicity or residual solvents, necessitating complementary techniques.

Q. What safety protocols are essential for handling this compound?

As a nitrogen mustard derivative, it is mutagenic and regulated under chemical weapons conventions. Researchers must:

- Use fume hoods and personal protective equipment (PPE).

- Adhere to shipment limits (e.g., ≤150 mg/year per end-user for related compounds) .

- Follow institutional biosafety guidelines for alkylating agents.

Advanced Research Questions

Q. How does the alkylating activity of (2-chloroethyl)(ethyl)amine hydrochloride compare to other nitrogen mustards?

The compound’s ethyl group reduces steric hindrance compared to methyl (HN2) or tris-chloroethyl (HN3) derivatives, enhancing reactivity with nucleophilic DNA sites (e.g., guanine N7). Kinetic studies using HPLC-MS can quantify DNA adduct formation rates. Competitive assays with glutathione may explain variability in cellular toxicity .

Q. What strategies optimize its stability in aqueous solutions for in vitro studies?

Q. How can researchers resolve contradictions in reported reaction yields for its derivatives?

Yield variability often stems from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve substitution efficiency.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions.

- Analytical Interference : Byproducts may co-elute in HPLC; use high-resolution MS or 2D NMR for clarity .

Q. What in vitro models are suitable for studying its biological interactions?

- DNA Binding : Plasmid nicking assays (e.g., pBR322) to assess crosslinking.

- Protein Adducts : Fluorescence quenching with bovine serum albumin (BSA) to quantify covalent modification.

- Cellular Uptake : Radiolabeled (14C) tracer studies in HeLa cells .

Methodological Considerations

Q. How to design a kinetic study for its degradation under physiological conditions?

- Experimental Setup : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

- Sampling : Aliquot at timed intervals (0, 15, 30, 60 mins).

- Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to track parent compound decay and byproduct formation .

Q. What computational tools predict its reactivity with biomolecules?

- Density Functional Theory (DFT) : Models transition states for alkylation reactions (e.g., Gaussian 16).

- Molecular Dynamics (MD) : Simulates binding affinity to DNA grooves (e.g., GROMACS) .

Data Analysis and Contradictions

Q. Why do purity assessments vary between NMR and titration methods?

NMR detects structural impurities (e.g., unreacted starting materials), while titration quantifies ionic chloride. For example, hygroscopic samples may show elevated chloride via titration but correct structure via NMR. Cross-validate with elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.